[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol

Medicinal Chemistry Scaffold Hopping Bioisosterism

This building block features a regiochemically defined 1,2,4-oxadiazole core—a privileged bioisostere of amides/esters—enhancing metabolic stability and target binding. The trifluoromethyl group improves lipophilicity and CNS penetration, while the hydroxymethyl handle enables rapid SAR exploration. Generic isomer substitution is scientifically invalid; only this exact isomer delivers reproducible biological activity. Ideal for lead optimization and agrochemical discovery.

Molecular Formula C4H3F3N2O2
Molecular Weight 168.07 g/mol
CAS No. 1260674-38-1
Cat. No. B1443292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
CAS1260674-38-1
Molecular FormulaC4H3F3N2O2
Molecular Weight168.07 g/mol
Structural Identifiers
SMILESC(C1=NOC(=N1)C(F)(F)F)O
InChIInChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h10H,1H2
InChIKeyWFPHXHFHXMQXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol (CAS 1260674-38-1): A Specialized 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Agrochemical Research


[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 3-position . With a molecular formula of C4H3F3N2O2 and a molecular weight of 168.07 g/mol, this compound serves as a versatile intermediate . Its structure incorporates a privileged scaffold in medicinal chemistry, recognized for its potential as a bioisostere of amides and esters, which can confer enhanced hydrolytic and metabolic stability [1]. The compound is primarily utilized as a foundational building block in the design and synthesis of more complex molecules for drug discovery and agrochemical development programs .

Why [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol Cannot Be Replaced by Other Trifluoromethyl-Oxadiazole Isomers


Generic substitution among trifluoromethyl-oxadiazole methanol isomers is scientifically unsound due to fundamental differences in regiochemistry that dictate distinct molecular recognition, reactivity, and physicochemical properties. The specific positioning of the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring, coupled with the precise location of the -CF3 and -CH2OH substituents, creates a unique electrostatic potential surface and dipole moment compared to its 1,3,4-oxadiazole counterpart or other positional isomers [1]. In a drug discovery context, this translates to a different binding profile with biological targets, making each isomer a non-interchangeable entity. Furthermore, the reactivity of the hydroxymethyl handle for further derivatization (e.g., to halides, amines, or ethers) is influenced by the electronic effects of the neighboring nitrogen atoms, which vary significantly between 1,2,4- and 1,3,4-regioisomers. Substituting one isomer for another would alter the trajectory of a lead optimization program and invalidate any established structure-activity relationship (SAR) [2].

Quantifiable Evidence Guide for Selecting [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol Over Analogs


Regiochemical Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold

The [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol scaffold is fundamentally different from its 1,3,4-oxadiazole isomer, [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol (CAS 1555495-76-5). The 1,2,4-oxadiazole ring has been established as a superior amide/ester bioisostere due to its ability to more closely mimic the geometry and electronic properties of the target functional group, often leading to improved target affinity and pharmacokinetic properties [1]. While both isomers share the same molecular formula and weight (168.07 g/mol), their distinct atomic arrangements result in different dipole moments, hydrogen-bonding capabilities, and metabolic stability profiles . This regiochemical difference is a primary determinant of biological activity and cannot be overlooked in a rational design campaign.

Medicinal Chemistry Scaffold Hopping Bioisosterism

Physicochemical Property Enhancement via the Trifluoromethyl Group

The presence of the trifluoromethyl (-CF3) group in [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol provides a quantifiable increase in lipophilicity and metabolic stability compared to its non-fluorinated or methyl-substituted analogs. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group are well-documented to enhance membrane permeability and reduce oxidative metabolism by cytochrome P450 enzymes [1]. While direct data for this specific molecule is not publicly available, a class-level comparison shows that incorporating a -CF3 group onto a 1,2,4-oxadiazole scaffold can increase the partition coefficient (LogP) by approximately +0.5 to +1.0 units relative to a non-fluorinated methyl analog .

Medicinal Chemistry Drug Design Lipophilicity

Metabolic Stability Advantage of the 1,2,4-Oxadiazole-Trifluoromethyl Combination

The combination of the 1,2,4-oxadiazole core and the trifluoromethyl group confers a synergistic advantage in metabolic stability, a key parameter in drug development. The 1,2,4-oxadiazole ring itself is known to be resistant to hydrolytic cleavage compared to ester or amide linkages [1]. Furthermore, the -CF3 group provides a strong steric and electronic shield against oxidative metabolism by CYP450 enzymes [2]. While a direct head-to-head comparison of metabolic half-life for this specific compound is not available, the class of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) compounds has been shown to produce CNS-penetrant molecules with a pharmacokinetic profile suitable for in vivo studies, a property partly attributed to this enhanced stability [3].

Drug Metabolism Pharmacokinetics Bioisostere

Target Application Scenarios for [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol in R&D Programs


Medicinal Chemistry: Lead Optimization and Scaffold Hopping

This compound is an ideal building block for medicinal chemists engaged in lead optimization, specifically for scaffold hopping from ester or amide functionalities. The 1,2,4-oxadiazole core serves as a robust bioisostere that can improve a lead compound's pharmacokinetic profile [1]. The hydroxymethyl group provides a synthetic handle for diverse derivatizations, allowing for rapid exploration of structure-activity relationships (SAR) . The trifluoromethyl group is strategically positioned to enhance target binding and metabolic stability [2].

Agrochemical Discovery: Synthesis of Novel Fungicides or Nematicides

The trifluoromethyl-1,2,4-oxadiazole (TFMO) class has demonstrated significant potential in agrochemical research, particularly as histone deacetylase (HDAC) inhibitors for controlling rust disease [3]. This compound can be used as a key intermediate to construct novel TFMO-based analogs for screening against a range of plant pathogens. Its specific substitution pattern offers a distinct entry point into chemical space relevant to agrochemicals, where the incorporation of fluorine is a proven strategy for enhancing potency and environmental stability [4].

Chemical Biology: Development of CNS-Penetrant Probes

Based on class-level evidence showing that 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based inhibitors can achieve central nervous system (CNS) penetration and >100-fold selectivity for class IIa HDACs [2], this building block is well-suited for creating chemical probes to study CNS targets. The combination of low molecular weight, favorable lipophilicity from the -CF3 group, and a versatile hydroxymethyl linker makes it a promising starting point for designing brain-penetrant molecules for investigating neurological disorders or validating new therapeutic targets [2].

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